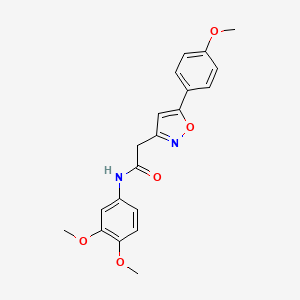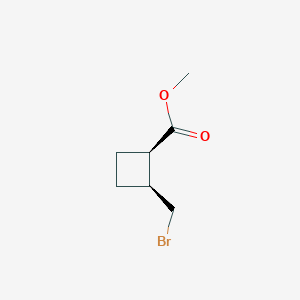
3,5-Bis(trifluoromethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,5-Bis(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 116593-01-2 . It has a molecular weight of 230.11 . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, is a topic of interest in the agrochemical and pharmaceutical industries . One of the most demanded derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with two trifluoromethyl groups at the 3 and 5 positions and an amine group at the 2 position .Chemical Reactions Analysis
Trifluoromethylpyridines, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 230.11 . The presence of fluorine atoms and a pyridine ring in its structure bestows many of the distinctive physical-chemical properties observed with this class of compounds .科学的研究の応用
3,5-Bis(trifluoromethyl)pyridin-2-amine has a wide range of applications in the field of scientific research. It is used as a building block in organic synthesis, as a catalyst in chemical reactions, and as a reagent in medicinal chemistry. It has also been used as a ligand in coordination chemistry and as a fluorescent probe in biochemistry. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
Target of Action
3,5-Bis(trifluoromethyl)pyridin-2-amine is a compound that has been synthesized as a ligand Ligands are molecules that bind to other molecules, often acting as a signal triggerIt’s known that similar compounds are widely applied in supramolecular chemistry, catalysis, and ion sensing .
Mode of Action
The compound interacts with its targets through the process of binding. The trifluoromethyl groups in the compound influence its electronic properties, solubility, conformations, and lipophilicity . These properties can affect how the compound interacts with its targets.
Biochemical Pathways
It’s known that metal complexes of similar compounds demonstrate luminescent properties, possess cytotoxic activity, and can bind with dna molecules . This suggests that the compound could potentially affect pathways related to these processes.
Pharmacokinetics
The presence of trifluoromethyl groups in the compound can influence its lipophilicity , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been noted to possess cytotoxic activity and can bind with dna molecules , suggesting potential cellular effects.
Action Environment
It’s known that the properties of similar compounds can be influenced by the presence of fluorine-containing groups , which could potentially be affected by environmental conditions.
実験室実験の利点と制限
The use of 3,5-Bis(trifluoromethyl)pyridin-2-amine in laboratory experiments offers several advantages. It is a relatively inexpensive reagent and is readily available. It is also a highly stable compound and can be stored for long periods of time without degradation. In addition, it is a versatile reagent and can be used in a variety of reactions.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a volatile compound and can easily evaporate, making it difficult to handle. In addition, it is a highly reactive compound and can react with other compounds, making it difficult to work with.
将来の方向性
The future of 3,5-Bis(trifluoromethyl)pyridin-2-amine is bright, as it has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and catalysis. It is also a versatile reagent and can be used in a variety of reactions.
In the future, this compound could be used in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the development of new catalysts and reagents for use in organic synthesis. In addition, it could be used in the development of fluorescent probes for use in biochemistry and in the development of new drug delivery systems. Finally, it could be used in the development of new inhibitors of enzymes involved in drug metabolism.
合成法
The synthesis of 3,5-Bis(trifluoromethyl)pyridin-2-amine can be achieved through two main methods: the reaction of trifluoroacetic anhydride with 2-aminopyridine, and the reaction of trifluoromethanesulfonic anhydride with 2-amino-5-methylpyridine. In the former method, the reaction of trifluoroacetic anhydride with 2-aminopyridine in the presence of a base yields this compound in good yield. In the latter method, the reaction of trifluoromethanesulfonic anhydride with 2-amino-5-methylpyridine in the presence of a base yields this compound in good yield.
Safety and Hazards
According to the safety data sheet, 3,5-Bis(trifluoromethyl)pyridin-2-amine is considered hazardous . It is combustible, causes skin and eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .
生化学分析
Biochemical Properties
3,5-Bis(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions. It is used in the synthesis of selective inhibitors of urokinase plasminogen activator, a non-cytotoxic form of cancer therapy
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
3,5-bis(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2/c8-6(9,10)3-1-4(7(11,12)13)5(14)15-2-3/h1-2H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCBHXDODPHVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

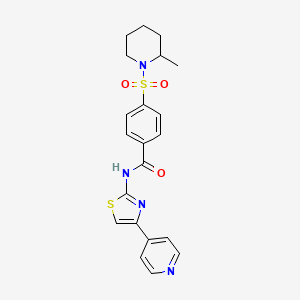
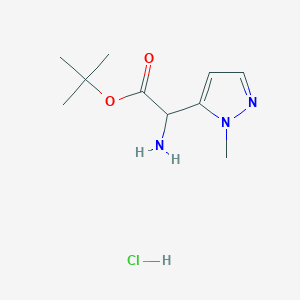
![N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2855340.png)
![1-(3-methoxypropyl)-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2855341.png)

![[2-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B2855345.png)
![ethyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2855347.png)
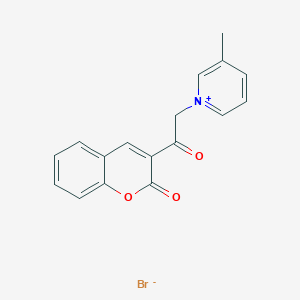
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2855351.png)
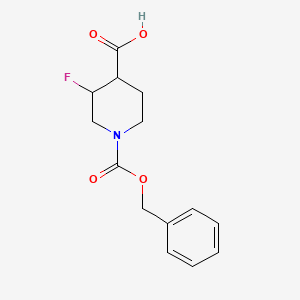
![4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether](/img/structure/B2855356.png)
